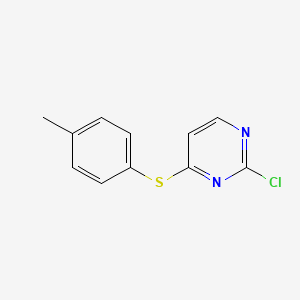
2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine
描述
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine, pyrimidines in general are known to be synthesized using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .科学研究应用
Chemoselective Reactions and Electrophilic Properties
2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine exhibits significant behavior in chemoselective SNAr reactions with amines. This includes selective displacement reactions with weak bases and anilines, which are pivotal in synthetic organic chemistry for constructing complex molecules. The compound's utility in reactions with other electrophiles and its steric-driven selectivity are also notable (Baiazitov et al., 2013).
Potential in Nonlinear Optical Materials
Research has shown that derivatives of this compound, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have potential as third-order nonlinear optical materials. This is supported by their linear and nonlinear optical properties, which make them suitable for applications in optical limiting and switching devices (Murthy et al., 2019).
Applications in Herbicidal Activity
2-Chloro-4-(4-methylphenylsulfonylamino) pyrimidine demonstrates herbicidal activities, particularly against certain plant species like Brassica napus. This highlights its potential in agricultural sciences for weed control and management (Li Gong-chun, 2011).
Spectroscopic and Pharmacological Potential
The compound and its derivatives have been extensively studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These studies provide valuable insights into the molecular structure, which is crucial for its applications in pharmacology and materials science (Alzoman et al., 2015).
安全和危害
The safety data sheet for a related compound, 4-Chloro-2-(methylthio)pyrimidine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-chloro-4-(4-methylphenyl)sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-10-6-7-13-11(12)14-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJUNIRXYPMKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2959627.png)
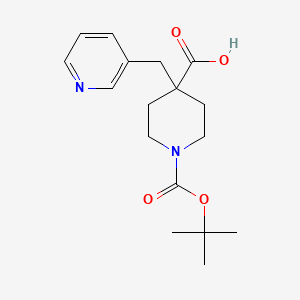
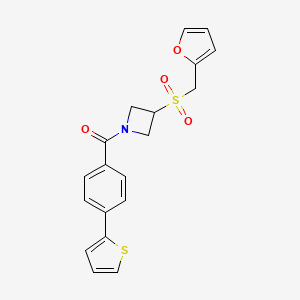
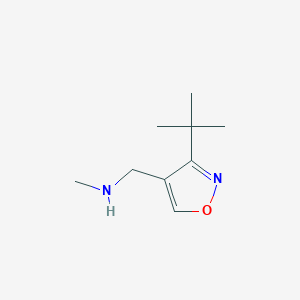
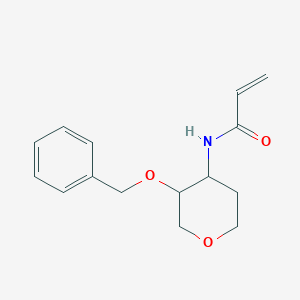
![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)
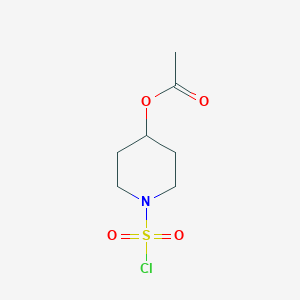
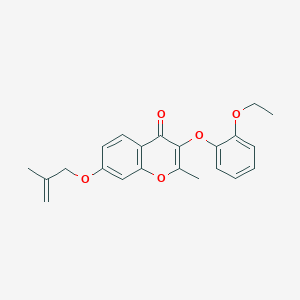
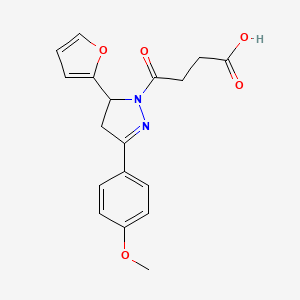
![1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2959643.png)
![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)
![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)
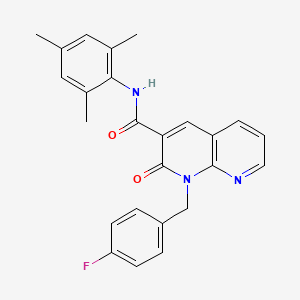
![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)